BenchChemオンラインストアへようこそ!

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Organic Synthesis Medicinal Chemistry Process Chemistry

Racemic benzofuran ester (CAS 805250-17-3), the key intermediate for TAK-875 (Fasiglifam), a Phase III GPR40/FFAR1 agonist for type 2 diabetes. Free phenol and methyl ester enable coupling; chiral C3 center supports patented CE resolution. Anti-inflammatory (40% IL-6 reduction). logP 1.43, TPSA 55.8 Å2, solubility 1.6 g/L. Substituting free acid or wrong enantiomer causes ≥50% yield loss. Supplied at ≥97% purity for synthetic, chiral, and SAR applications.

Molecular Formula C11H12O4
Molecular Weight 208.213
CAS No. 805250-17-3
Cat. No. B566000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
CAS805250-17-3
Synonyms2,3-Dihydro-6-hydroxy-3-benzofuranacetic Acid Methyl Ester
Molecular FormulaC11H12O4
Molecular Weight208.213
Structural Identifiers
SMILESCOC(=O)CC1COC2=C1C=CC(=C2)O
InChIInChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3
InChIKeyRHMDISFJOKCCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 805250-17-3) – A Validated Key Intermediate for GPR40 Agonist Synthesis with Defined Physicochemical and Chiral Attributes


Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 805250-17-3), also known as (6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic Acid Methyl Ester, is a racemic benzofuran derivative with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is primarily utilized as a crucial pharmaceutical intermediate in the synthesis of TAK-875 (Fasiglifam), a potent and orally bioavailable GPR40/FFAR1 agonist that was advanced to Phase III clinical trials for type 2 diabetes [1]. The compound presents a chiral center at the C3 position of the dihydrobenzofuran ring, necessitating rigorous stereochemical control or resolution for downstream applications [2]. Its physicochemical profile—including a calculated logP of 1.43, a topological polar surface area (TPSA) of 55.8 Ų, and a calculated aqueous solubility of 1.6 g/L at 25 °C [3]—defines its utility and handling in both research and industrial settings.

Procurement Risk in Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (805250-17-3): Why Analogs and Acids Cannot Substitute in TAK-875 and Stereospecific Synthesis


Simple substitution of this racemic methyl ester (805250-17-3) with closely related analogs—such as the free carboxylic acid (CAS 1000414-37-8) or other benzofuran esters—introduces significant and quantifiable risks in both synthetic efficiency and final product integrity. The free acid lacks the methyl ester protecting group, which is essential for maintaining compatibility with subsequent coupling reactions in the TAK-875 synthetic route; using the acid would alter reactivity and require a distinct, and likely lower-yielding, activation strategy [1]. Furthermore, as a racemate, 805250-17-3 contains both (S)- and (R)-enantiomers. In the synthesis of TAK-875, the (S)-enantiomer (CAS 1000414-38-9) is the required stereoisomer for the active pharmaceutical ingredient [2]. Procuring the racemate without a defined chiral resolution protocol or, conversely, substituting it with the incorrect (R)-enantiomer (CAS 1234474-58-8) will lead to significant yield loss (at least 50% theoretical) or the production of an inactive or potentially toxic stereoisomer. The specific physicochemical properties of the ester—such as its calculated logP of 1.43 and aqueous solubility of 1.6 g/L [3]—also dictate its handling and purification, and these parameters differ from those of the acid, directly impacting process reproducibility.

Quantitative Differentiation Guide for Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (805250-17-3): Evidence for Scientific Selection


Comparative Synthetic Utility: Ester vs. Acid in TAK-875 Intermediate Pathways

The methyl ester functionality of 805250-17-3 is a critical differentiator from the corresponding free acid (2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, CAS 1000414-37-8) for its role as a TAK-875 intermediate. While the acid is a direct precursor to the target pharmacophore, the ester is the documented building block used in the published synthesis of TAK-875 [1]. The ester serves as a protected form, preventing unwanted side reactions during the construction of the complex biphenyl ether linkage central to the GPR40 agonist pharmacophore. Direct use of the acid would necessitate an additional deprotection or a different coupling strategy, which is not detailed in the primary synthetic literature, introducing process development risk and potentially lower overall yield compared to the established route utilizing the methyl ester.

Organic Synthesis Medicinal Chemistry Process Chemistry

Stereochemical Identity: Racemate vs. Enantiopure (S)-Form in Chiral Synthesis

Compound 805250-17-3 is a racemic mixture, containing both (S)- and (R)-enantiomers. Its primary value in a procurement context is as a substrate for chiral resolution or as a racemic standard. The (S)-enantiomer, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 1000414-38-9), is the specific stereoisomer required as the key intermediate for the GPR40 agonist TAK-875 . The development of a catalytic asymmetric hydrogenation method specifically targeted the production of this (S)-enantiomer, achieving high enantioselectivity [1]. Procuring the racemate (805250-17-3) versus the (S)-enantiomer represents a distinct choice: the racemate is appropriate for developing or validating a chiral resolution method [2], while the (S)-enantiomer is the direct precursor for the active pharmaceutical ingredient. Using the racemate in a stereospecific synthesis without prior resolution would result in a maximum theoretical yield of 50% of the desired enantiomer.

Chiral Synthesis Stereochemistry Process Development

Quantified Anti-inflammatory Activity: In Vitro IL-6 Cytokine Reduction

In vitro assays have demonstrated a specific anti-inflammatory effect for the racemic compound 805250-17-3. It was found to reduce levels of the pro-inflammatory cytokine interleukin-6 (IL-6) by approximately 40% . This provides a quantifiable benchmark for its biological activity, which can be compared to other benzofuran derivatives or used to contextualize its potential as a lead compound or probe molecule. While the specific assay conditions and cell line are not fully detailed in the available vendor literature, this 40% reduction offers a concrete data point for researchers considering this compound for inflammation-related studies.

Inflammation Immunology Cytokine Assay

Physicochemical Profile: LogP and Solubility Differentiate from More Lipophilic Analogs

The compound possesses a calculated partition coefficient (LogP) of 1.43 and a calculated aqueous solubility of 1.6 g/L at 25 °C [1]. This profile positions it as a moderately lipophilic and slightly soluble solid. Compared to many benzofuran-based GPR40 agonists and intermediates that suffer from high lipophilicity and molecular weight, leading to development challenges [2], 805250-17-3 exhibits a more balanced property set. Its LogP of 1.43 is significantly lower than that of the final drug TAK-875 (calculated LogP ~5.1) [3], indicating it is a much less lipophilic building block. This difference is crucial for handling and purification, as lower lipophilicity generally correlates with improved aqueous compatibility and more straightforward chromatographic purification compared to highly lipophilic congeners.

Physicochemical Properties Drug-likeness ADME

Analytical Purity Specifications: 98% (HPLC) as a Procurement Benchmark

Commercial suppliers consistently provide this compound with a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This specification is accompanied by batch-specific analytical data, including NMR and HPLC chromatograms . This level of purity and the availability of detailed analytical documentation are essential for its use as a pharmaceutical intermediate, where even minor impurities can propagate through a multi-step synthesis and affect the purity and yield of the final active pharmaceutical ingredient (API). While other benzofuran building blocks may be offered at lower purities (e.g., 95% or 97%), the 98% (HPLC) standard for 805250-17-3 provides a higher confidence threshold for sensitive downstream chemistry.

Analytical Chemistry Quality Control Procurement

Procurement-Driven Application Scenarios for Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (805250-17-3)


Process Development for GPR40 Agonist TAK-875 (Fasiglifam) and Structural Analogs

This is the primary and most validated application scenario. 805250-17-3 serves as the documented racemic intermediate in the synthetic route to TAK-875, a GPR40 agonist [1]. Scientific teams focused on developing or improving the synthesis of TAK-875 or exploring structure-activity relationships (SAR) around its dihydrobenzofuran core will require this specific building block. The procurement of this racemate is the first step in establishing a process that will subsequently involve chiral resolution or asymmetric synthesis to access the active (S)-enantiomer .

Development and Validation of Chiral Resolution and Analytical Methods

Given its chiral center, 805250-17-3 is an ideal substrate for developing and validating chiral separation methodologies. A patent exists specifically for the capillary electrophoresis-based chiral resolution of this compound [1]. Analytical chemistry and process development groups can procure this racemate to test novel chiral stationary phases, optimize separation conditions (e.g., using sulfonic acid-β-cyclodextrin [1]), or validate analytical methods for enantiomeric purity, a critical quality attribute for any downstream pharmaceutical use.

Medicinal Chemistry Research on Inflammation and Metabolic Disorders

Based on its demonstrated in vitro anti-inflammatory activity—specifically, a 40% reduction in IL-6 levels [1]—and its role as an intermediate for a diabetes drug, 805250-17-3 can be utilized as a probe molecule or lead-like scaffold in academic and biotech research programs. Its moderate LogP (1.43) and well-defined physicochemical properties make it a suitable starting point for exploring new chemical entities targeting inflammation or metabolic pathways. Its availability at high purity (98% HPLC) supports reproducible biological assays .

Synthetic Methodology Studies Involving Benzofuran Functionalization

As a functionalized benzofuran building block containing both a free phenol and a methyl ester, 805250-17-3 is a versatile substrate for developing new synthetic methods. Research groups focused on C-H activation, O-alkylation, or ester transformations can utilize this compound to demonstrate the scope and limitations of new catalytic reactions. Its moderate complexity and the presence of multiple reactive handles (hydroxyl, ester, aromatic ring) provide a rigorous test for reaction chemoselectivity and functional group tolerance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.